

CAS number and other identifiers for 2-Methylpent-2-en-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpent-2-en-1-ol

Cat. No.: B091347

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An In-depth Technical Guide to 2-Methylpent-2-en-1-ol

This technical guide provides a comprehensive overview of **2-Methylpent-2-en-1-ol**, including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Identifiers and Chemical Structure

2-Methylpent-2-en-1-ol is an unsaturated alcohol. For clarity in research and documentation, it is crucial to utilize its standardized identifiers. The primary CAS number for the compound is 1610-29-3, with the (E)-isomer also identified by CAS number 16958-19-3.^{[1][2]}

Identifier	Value
Chemical Name	2-Methylpent-2-en-1-ol[3]
CAS Number	1610-29-3[3][4][5][6]
(E)-Isomer CAS Number	16958-19-3[1][2]
Molecular Formula	C6H12O[1][3][5][7][8]
Molecular Weight	100.161 g/mol [3][8]
IUPAC Name	(E)-2-methylpent-2-en-1-ol[7]
Synonyms	2-Methyl-2-penten-1-ol, (E)-2-methylpent-2-en-1-ol, 2-Methyl-2-pentene-1-ol[2][3][5]
European Community (EC) Number	216-549-6[3]
DSSTox Substance ID	DTXSID601030860[3]
InChI	InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[7]
InChIKey	KIKXGIRAIYTCRB-GQCTYLIASA-N[5][7]
Canonical SMILES	CCC=C(C)CO[3][8]
Isomeric SMILES	CC/C=C(\C)/CO[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **2-Methylpent-2-en-1-ol** is presented below. These data are essential for laboratory handling, safety assessments, and for predicting the compound's behavior in various experimental settings.

Property	Value
Boiling Point	167.5°C at 760 mmHg[3]
Melting Point	22.55°C (estimate)[3]
Flash Point	60.8°C[3]
Density	0.845 g/cm ³ [3]
Vapor Pressure	0.558 mmHg at 25°C[3]
Refractive Index	1.4289 (estimate)[3]
pKa	14.73 ± 0.10 (Predicted)[3]
LogP	1.33500[3]
Oral LD50 (rat)	4920 mg/kg[9]
Dermal LD50 (rabbit)	3 mL/kg[9]

Experimental Protocols: Synthesis of 2-Methylpent-2-en-1-ol

While a specific, detailed, step-by-step published protocol for the synthesis of **2-Methylpent-2-en-1-ol** is not readily available, a plausible and commonly employed two-step synthetic route can be constructed from the existing literature. This involves the initial synthesis of the precursor, 2-methyl-2-pentenal, followed by its selective reduction to the target allylic alcohol.

Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation of Propanal

The precursor, 2-methyl-2-pentenal, is synthesized through the self-aldol condensation of propanal.[3] This reaction is typically catalyzed by a base.

Materials:

- Propanal

- Nitrogenous organic base (e.g., pyrrolidine, morpholine) or a solid base catalyst (e.g., activated hydrotalcite)[10][11]
- Organic acid (e.g., acetic acid or propionic acid, if using a nitrogenous base)[10]
- Reaction vessel with stirrer, condenser, and temperature control
- Separatory funnel
- Distillation apparatus

Methodology:

- The reaction vessel is charged with propanal.
- If using a nitrogenous base and organic acid, these are mixed with the propanal. The mixture is stirred to initiate the reaction.[10]
- Alternatively, if using a solid catalyst like activated hydrotalcite, the propanal is heated with the catalyst under an inert atmosphere (e.g., nitrogen).[11] The reaction progress can be monitored by gas chromatography.[11]
- Upon completion of the reaction, the mixture is cooled.
- If a nitrogenous base was used, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.[10] The organic layer, containing the crude 2-methyl-2-pentenal, is separated.
- If a solid catalyst was used, it is removed by filtration.[11]
- The crude 2-methyl-2-pentenal is then purified by distillation.

Step 2: Reduction of 2-Methyl-2-pentenal to 2-Methylpent-2-en-1-ol

The selective reduction of the aldehyde functional group in 2-methyl-2-pentenal, without affecting the carbon-carbon double bond, yields the desired **2-Methylpent-2-en-1-ol**. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH_4).[3]

Materials:

- 2-Methyl-2-pentenal (from Step 1)
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Reaction vessel with a stirrer, dropping funnel, and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon)
- Ice bath
- Dilute sulfuric acid or a solution of Rochelle's salt for work-up
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Rotary evaporator
- Chromatography or distillation apparatus for purification

Methodology:

- A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is prepared in the reaction vessel and cooled in an ice bath.
- A solution or slurry of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
- The LiAlH_4 solution is added dropwise to the cooled solution of 2-methyl-2-pentenal with continuous stirring, maintaining a low temperature.
- After the addition is complete, the reaction mixture may be stirred at room temperature for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

- The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄) or a saturated aqueous solution of Rochelle's salt, while cooling in an ice bath.
- The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of diethyl ether.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **2-Methylpent-2-en-1-ol**.
- The crude product can be further purified by fractional distillation or column chromatography.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **2-Methylpent-2-en-1-ol**.



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Caption: Synthetic workflow for **2-Methylpent-2-en-1-ol**.

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- To cite this document: BenchChem. [CAS number and other identifiers for 2-Methylpent-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091347#cas-number-and-other-identifiers-for-2-methylpent-2-en-1-ol]

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